

An In-depth Technical Guide on the Moisture Sensitivity of Bromoacetaldehyde Diethyl Acetal

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Compound of Interest

Compound Name: *Bromoacetaldehyde diethyl acetal*

Cat. No.: *B141678*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of **bromoacetaldehyde diethyl acetal**, a key building block in pharmaceutical synthesis. Understanding the stability of this reagent is critical for ensuring reaction efficiency, product purity, and process reproducibility. This document outlines the fundamental principles of its hydrolysis, provides detailed experimental protocols for stability assessment, and offers guidance on proper handling and storage.

Chemical and Physical Properties

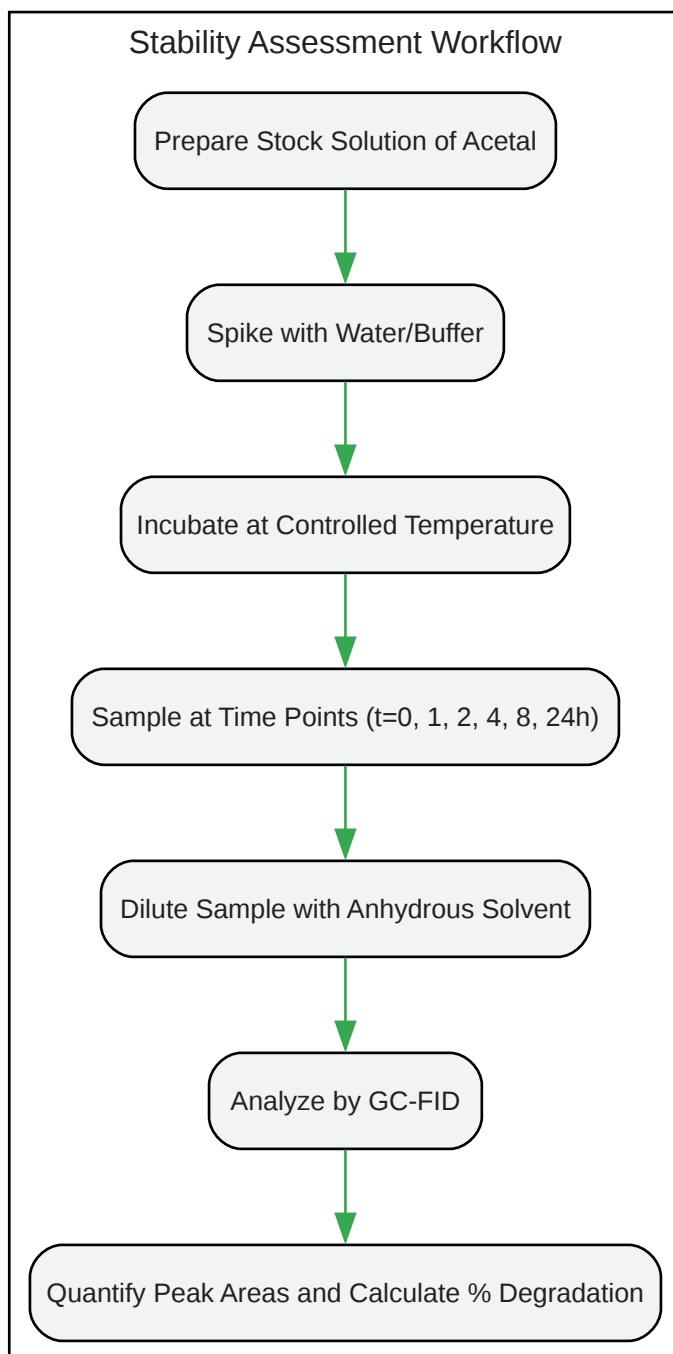
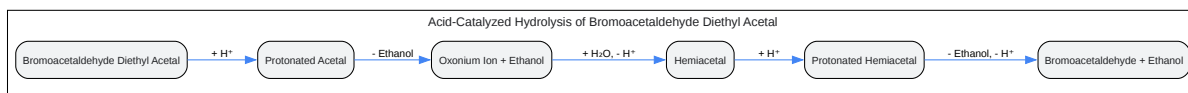
Bromoacetaldehyde diethyl acetal is a colorless to light yellow liquid with a characteristic odor. It is widely used as a synthetic intermediate, particularly in the manufacturing of antibiotics and other pharmaceuticals. A summary of its key properties is presented in Table 1.

Property	Value
Molecular Formula	C ₆ H ₁₃ BrO ₂
Molecular Weight	197.07 g/mol
CAS Number	2032-35-1
Boiling Point	66-67 °C at 18 mmHg
Density	1.31 g/mL at 25 °C
Refractive Index	n _{20/D} 1.439
Solubility	Immiscible with water; Soluble in ethanol and ether. [1]
Purity (typical)	>95.0% (GC)

Moisture Sensitivity and Hydrolysis Pathway

Bromoacetaldehyde diethyl acetal is classified as a moisture-sensitive compound.[\[1\]](#) This sensitivity stems from the acetal functional group, which is susceptible to hydrolysis, particularly under acidic conditions. Acetals are generally stable in neutral to basic environments.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The hydrolysis of **bromoacetaldehyde diethyl acetal** proceeds via an acid-catalyzed mechanism, as depicted in the signaling pathway below. The reaction is initiated by the protonation of one of the ethoxy groups, which then departs as a molecule of ethanol, a good leaving group. The resulting oxonium ion is then attacked by water, and subsequent deprotonation yields a hemiacetal. Further protonation of the remaining ethoxy group and its departure as ethanol, followed by deprotonation of the hydroxyl group, leads to the formation of bromoacetaldehyde and a second molecule of ethanol.



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